molecular formula C11H15ClINO B1209658 N-[2-(2-iodophenoxy)ethyl]cyclopropanamine hydrochloride CAS No. 86408-33-5

N-[2-(2-iodophenoxy)ethyl]cyclopropanamine hydrochloride

Cat. No.: B1209658
CAS No.: 86408-33-5
M. Wt: 339.6 g/mol
InChI Key: WLBWQZSHSMFQGL-UHFFFAOYSA-N
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Description

N-[2-(2-iodophenoxy)ethyl]cyclopropanamine hydrochloride is a chemical compound with the molecular formula C11H15ClINO and a molecular weight of 339.6 g/mol.

Preparation Methods

The synthesis of N-[2-(2-iodophenoxy)ethyl]cyclopropanamine hydrochloride typically involves the reaction of 2-iodophenol with 2-chloroethylamine to form the intermediate 2-(2-iodophenoxy)ethylamine. This intermediate is then reacted with cyclopropanecarboxylic acid chloride to yield the final product, this compound. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane.

Chemical Reactions Analysis

N-[2-(2-iodophenoxy)ethyl]cyclopropanamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as hydroxide or amine groups.

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(2-iodophenoxy)ethyl]cyclopropanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

N-[2-(2-iodophenoxy)ethyl]cyclopropanamine hydrochloride can be compared with other similar compounds, such as:

  • N-[2-(2-bromophenoxy)ethyl]cyclopropanamine hydrochloride
  • N-[2-(2-chlorophenoxy)ethyl]cyclopropanamine hydrochloride
  • N-[2-(2-fluorophenoxy)ethyl]cyclopropanamine hydrochloride

These compounds share a similar chemical structure but differ in the halogen atom attached to the phenoxy group.

Properties

IUPAC Name

N-[2-(2-iodophenoxy)ethyl]cyclopropanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14INO.ClH/c12-10-3-1-2-4-11(10)14-8-7-13-9-5-6-9;/h1-4,9,13H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLBWQZSHSMFQGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCCOC2=CC=CC=C2I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201006813
Record name N-[2-(2-Iodophenoxy)ethyl]cyclopropanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201006813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86408-33-5
Record name N-(2-(2-iodophenoxy)ethyl)cyclopropylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086408335
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[2-(2-Iodophenoxy)ethyl]cyclopropanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201006813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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